molecular formula C13H19NO3 B8289966 Ethyl 2-ethoxy-3-(4-aminophenyl)propanoate

Ethyl 2-ethoxy-3-(4-aminophenyl)propanoate

Cat. No.: B8289966
M. Wt: 237.29 g/mol
InChI Key: YSMNMUQGLPOPBO-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-(4-aminophenyl)propanoate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 3-(4-aminophenyl)-2-ethoxypropanoate

InChI

InChI=1S/C13H19NO3/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3

InChI Key

YSMNMUQGLPOPBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-nitro-2-ethoxycinnamate obtained in step (i) was hydrogenated using Pd (10%)/C—H2 (60 psi) (11 g) in ethyl acetate (150 ml) at RT and chromatographed using ethyl acetate/hexane to yield the title compound as viscous oil (9.41 g, yield 60%).
Name
Ethyl 4-nitro-2-ethoxycinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C—H2
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
60%

Synthesis routes and methods II

Procedure details

Ethyl p-nitro-2-ethoxycinnamate obtained in step (i) was hydrogenated using 10% Pd—C—H2 (60 psi) (11 g) in ethyl acetate (150 mL) at room temperature and chromatographed using ethyl acetate/hexane to yield the title compound as viscous oil (9.41 g, 60%).
Name
Ethyl p-nitro-2-ethoxycinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Pd—C H2
Quantity
11 g
Type
catalyst
Reaction Step Three
Yield
60%

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